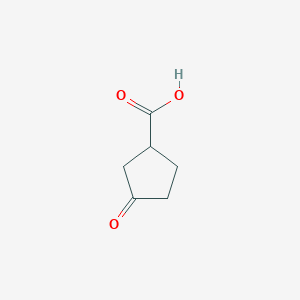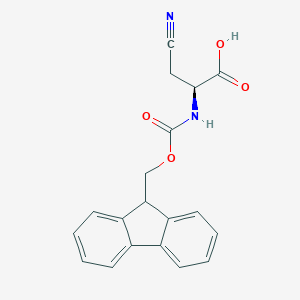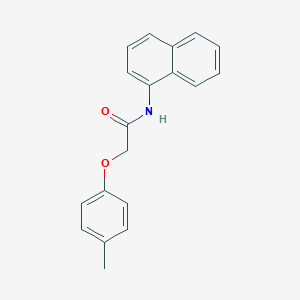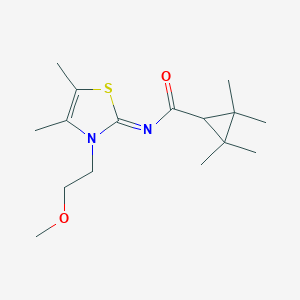
A-836339
概要
説明
A-836339は、アボット研究所によって開発された合成カンナビノイドです。それは、Gタンパク質共役カンナビノイド受容体CB2の強力かつ選択的なアゴニストとして作用します。 この化合物は、鎮痛作用、抗炎症作用、抗過敏作用で知られており、疼痛管理の候補として考えられています .
科学的研究の応用
A-836339 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the pharmacology of cannabinoid receptors, particularly CB2.
Biology: The compound is employed in research related to neuroinflammation and neurodegenerative diseases.
Medicine: this compound is investigated for its potential in pain management and anti-inflammatory therapies.
Industry: It is used in the development of new therapeutic agents targeting cannabinoid receptors .
作用機序
A-836339は、CB2受容体に選択的に結合し、活性化することによってその効果を発揮します。この活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸レベルの低下、イオンチャネルの調節など、一連の細胞内イベントを引き起こします。 これらの作用は、鎮痛作用、抗炎症作用、抗過敏作用をもたらします .
類似の化合物:
AM1241: 同様の鎮痛作用を持つ別のCB2選択的アゴニスト。
JWH-133: 抗炎症作用で知られる強力なCB2アゴニスト。
HU-308: 疼痛管理と炎症における応用を持つCB2選択的アゴニスト.
独自性: this compoundは、CB1受容体よりもCB2受容体に対する高い選択性を持つため、CB1活性化に一般的に関連する精神活性効果を最小限に抑えることができます。 この選択性により、重要な中枢神経系の副作用なしに、痛みと炎症を標的とする治療への応用の可能性があります .
生化学分析
Biochemical Properties
A-836339 acts as a potent and selective agonist of a G-protein-coupled cannabinoid receptor CB2 . It is a candidate as a medicine that might be effective for pain control . In addition, this compound is a useful tool to study the CB2 receptor pharmacology and potential effects of the CB2 receptor modulation for the treatment of pain in preclinical animal models .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the CB2 receptor. It has been shown to exhibit analgesic, anti-inflammatory, and anti-hyperalgesic effects in various cellular models . At higher doses, this compound also decreases spontaneous locomotor activities, consistent with CB1 activation .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as a full agonist at the CB2 receptor . It has a high affinity for the CB2 receptor, with a Ki value of 0.64 nM . This interaction leads to the activation of the CB2 receptor and subsequent downstream signaling pathways.
Dosage Effects in Animal Models
In animal models, this compound has shown to exhibit dose-dependent effects. At low doses, it exhibits selective analgesic, anti-inflammatory, and anti-hyperalgesic effects . At higher doses, it results in typical cannabis-like effects, despite its low binding affinity for the CB1 receptor .
準備方法
合成経路と反応条件: A-836339の合成には、N-[3-(2-メトキシエチル)-4,5-ジメチル-2(3H)-チアゾリリデン]-2,2,3,3-テトラメチルシクロプロパンカルボキサミドの形成が含まれます。このプロセスには、通常、次の手順が含まれます。
チアゾール環の形成: これには、酸性条件下で2-メトキシエチルアミンと4,5-ジメチルチアゾール-2-カルボン酸を反応させることが含まれます。
シクロプロパン化: 得られたチアゾール誘導体は、塩基の存在下で2,2,3,3-テトラメチルシクロプロパンカルボニルクロリドと反応させて、最終生成物を形成します.
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 液体クロマトグラフィーや質量分析などの技術は、精製と品質管理に使用されています .
化学反応の分析
反応の種類: A-836339は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化物が生成される可能性がありますが、置換反応によりさまざまな官能基が分子に導入される可能性があります .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: これは、カンナビノイド受容体、特にCB2の薬理学を研究するためのツールとして使用されています。
生物学: この化合物は、神経炎症や神経変性疾患に関連する研究に使用されています。
医学: this compoundは、疼痛管理と抗炎症療法における可能性について調査されています。
類似化合物との比較
AM1241: Another CB2-selective agonist with similar analgesic properties.
JWH-133: A potent CB2 agonist known for its anti-inflammatory effects.
HU-308: A selective CB2 agonist with applications in pain management and inflammation.
Uniqueness: A-836339 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, which minimizes psychoactive effects commonly associated with CB1 activation. This selectivity makes it a promising candidate for therapeutic applications targeting pain and inflammation without significant central nervous system side effects .
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIMVBQKSRTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010006 | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959746-77-1 | |
| Record name | A-836339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-836339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


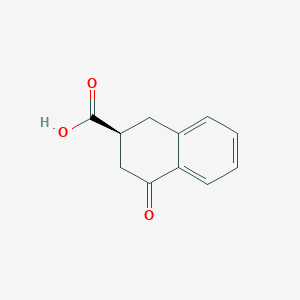
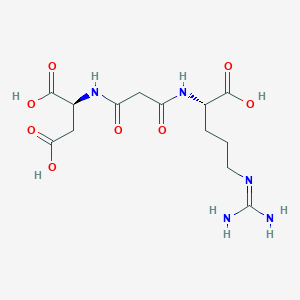
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

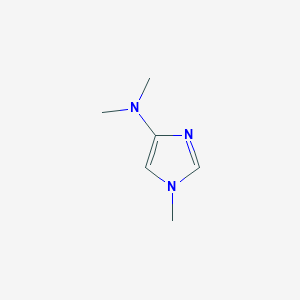
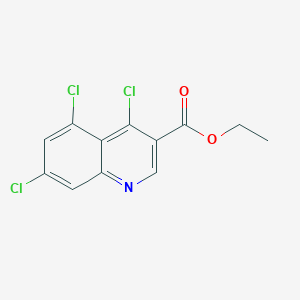
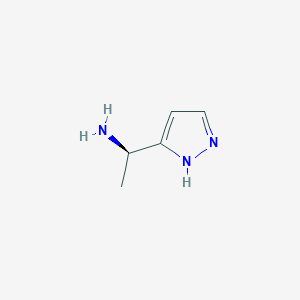
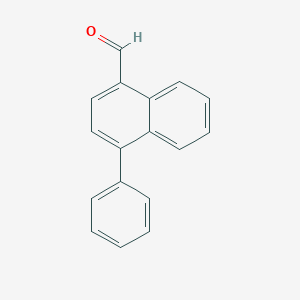
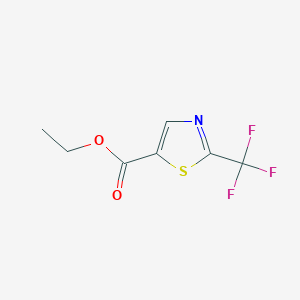
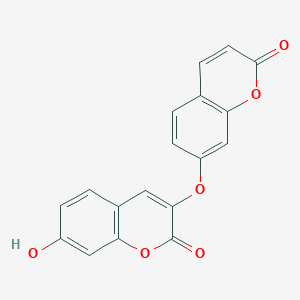
![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
